Kreysigine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5,16-tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-23-9-8-13-10-15(25-2)20(24)19-17(13)14(23)7-6-12-11-16(26-3)21(27-4)22(28-5)18(12)19/h10-11,14,24H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHNTVPXYHQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Advanced Isolation Methodologies of Kreysigine
Botanical Sources and Phytogeographical Distribution of Kreysigine-Producing Plants
This compound is a homoaporphine alkaloid that has been identified in a select number of plant species belonging to the Colchicaceae family. The distribution of these plants is geographically distinct, and their identification is crucial for the sustainable sourcing and further investigation of this compound.
Historically, Kreysigia multiflora has been cited as a source of this compound. However, the current accepted botanical name for this species is Tripladenia cunninghamii. wikipedia.orgnsw.gov.auala.org.au This plant is a perennial herb that can grow up to 40 cm in height and is characterized by its ovate to lanceolate leaves and mauve or pink flowers. nsw.gov.au
Tripladenia cunninghamii is native to Australia and is found in the states of New South Wales and Queensland. wikipedia.orgnsw.gov.au It typically grows in rainforests and wet sclerophyll forests, often in sheltered and shady locations. nsw.gov.auburringbarrainforestnursery.com.au While it is widespread, it is not considered common, though it can be locally abundant. nsw.gov.au Phytochemical analyses of Tripladenia cunninghamii have been conducted, though specific studies confirming the presence and concentration of this compound in this particular species are not widely available in recent literature. core.ac.ukacademicjournals.org
This compound has been successfully isolated from other genera within the Colchicaceae family, most notably from Colchicum species.
Bulbocodium vernum , now recognized as a synonym for Colchicum bulbocodium, is another plant species in which the presence of related alkaloids is known. semanticscholar.org This species, commonly known as spring meadow saffron, is native to the mountainous regions of Europe, extending from the Pyrenees to the Caucasus. All parts of the Colchicum genus are known to be poisonous. semanticscholar.org
Colchicum decaisnea is a confirmed botanical source of this compound. Studies have not only isolated this compound from this species but have also investigated its pharmacological effects, particularly on smooth muscle and intestinal motility. The geographical distribution of Colchicum decaisnea is primarily in the Middle East.
Modern Chromatographic and Spectroscopic Isolation Techniques
The isolation and purification of this compound from its natural sources rely on advanced analytical techniques. These methods are essential for obtaining the pure compound necessary for structural elucidation and pharmacological studies.
Modern isolation of alkaloids like this compound from plant material typically involves an initial extraction step, often using solvents, followed by chromatographic separation. uobasrah.edu.iq Techniques such as column chromatography are frequently employed as a primary purification step. In this method, the crude plant extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina (B75360). uobasrah.edu.iq Different compounds in the extract travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, allowing for their separation.
For further purification and analysis, High-Performance Liquid Chromatography (HPLC) is a powerful tool. semanticscholar.org HPLC offers high resolution and sensitivity, enabling the separation of complex mixtures of alkaloids. The choice of the column (e.g., reversed-phase) and the mobile phase composition are critical parameters that are optimized for the specific separation of tropolone (B20159) alkaloids. semanticscholar.org
Once isolated, the structural elucidation of this compound is achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H and 13C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. intertek.comresearchgate.netMass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. nih.govresearchgate.net Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow for the analysis of intact molecules with minimal fragmentation. nih.govresearchgate.net
While general protocols for the isolation of alkaloids from Colchicum species are established, specific, detailed spectroscopic data (1H NMR, 13C NMR, and MS) for this compound are not consistently available in publicly accessible scientific literature, indicating that such data may be proprietary or yet to be widely published.
Ethnobotanical Significance and Traditional Uses of this compound-Containing Flora
The plants that produce this compound have a history of use in traditional medicine, although the direct attribution of these uses to this compound itself is often not explicitly documented. The ethnobotanical knowledge associated with these plants provides valuable context for their modern pharmacological investigation.
Tripladenia cunninghamii , the current name for Kreysigia multiflora, has been used in the traditional medicine of Aboriginal Australians. numberanalytics.com It has been reportedly used to treat a variety of ailments, including fever, colds, and headaches. burringbarrainforestnursery.com.au An infusion or decoction of the plant has been used to wash inflamed eyes. numberanalytics.com
The genus Colchicum has a long history of medicinal use, dating back to ancient Greece and the Byzantine Empire, primarily for the treatment of gout and rheumatic complaints. brieflands.comnih.govresearchgate.net The corms and seeds of Colchicum species are known to contain various alkaloids, with colchicine (B1669291) being the most well-known. brieflands.com These plants have been used traditionally for their anti-inflammatory and pain-relieving properties. brieflands.com Some traditional uses also include the treatment of liver and spleen ailments, and as a diuretic and mild laxative. semanticscholar.org Given that this compound has been shown to affect intestinal motility, it is plausible that Colchicum decaisnea may have been used traditionally for gastrointestinal disorders, although specific documented evidence for this particular use is scarce in available literature. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Colchicine |
| Alumina |
Biosynthetic Pathways and Engineered Production of Kreysigine
Elucidation of Proposed Biosynthetic Intermediates (e.g., Dienone Pathway)
The biosynthesis of Kreysigine is proposed to start from the precursor (S)-autumnaline. rsc.org This phenethylisoquinoline alkaloid is formed through the condensation of dopamine (B1211576) and 4-hydroxydihydrocinnamaldehyde, which are derived from the amino acids L-tyrosine and L-phenylalanine, respectively.
While the direct biosynthetic pathway to this compound has not been fully elucidated, it is hypothesized to proceed through a mechanism analogous to that of other closely related alkaloids, such as colchicine (B1669291). For colchicine, a key step is the formation of a dienone intermediate through oxidative coupling of (S)-autumnaline. nih.gov It is proposed that a similar dienone intermediate is likely involved in the biosynthesis of this compound. This intermediate would be the product of an intramolecular phenolic oxidative coupling reaction of (S)-autumnaline.
The proposed biosynthetic route to the homoaporphine skeleton of this compound involves a direct ortho-para phenolic coupling of autumnaline. bohrium.com This contrasts with the para-para coupling observed in the biosynthesis of the homomorphinan alkaloid androcymbine, a precursor to colchicine. nih.gov
| Proposed Intermediate | Precursor | Key Transformation | Supporting Evidence |
| (S)-Autumnaline | Dopamine, 4-hydroxydihydrocinnamaldehyde | Pictet-Spengler condensation | Established precursor for phenethylisoquinoline alkaloids |
| Dienone Intermediate | (S)-Autumnaline | Intramolecular phenolic oxidative coupling | Inferred from biosynthetic pathways of related alkaloids like colchicine |
Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters
The specific enzymes and the corresponding gene clusters responsible for this compound biosynthesis have not yet been fully identified and characterized. However, based on the elucidation of the colchicine biosynthetic pathway, several classes of enzymes are expected to be involved. nih.govresearchgate.net
The key enzymatic steps are likely catalyzed by:
Cytochrome P450 monooxygenases (CYPs): These enzymes are prime candidates for catalyzing the crucial oxidative coupling of (S)-autumnaline to form the homoaporphine core. nih.gov In the biosynthesis of other alkaloids, CYPs are known to be responsible for such intramolecular C-C bond formations. researchgate.net
O-methyltransferases (OMTs): These enzymes would be responsible for the methylation of hydroxyl groups on the aromatic rings of the precursor and intermediate molecules.
N-methyltransferases (NMTs): These enzymes would catalyze the N-methylation of the isoquinoline (B145761) nitrogen.
While a specific biosynthetic gene cluster for this compound has not been located, it is common for genes involved in the biosynthesis of specialized metabolites in plants to be organized in such clusters. biorxiv.orgnih.gov The identification of such a cluster in Kreysigia multiflora would be a significant step towards understanding and engineering the biosynthesis of this compound.
| Enzyme Class | Proposed Function in this compound Biosynthesis | Evidence from Related Pathways |
| Cytochrome P450s (CYPs) | Catalyze the intramolecular phenolic oxidative coupling of (S)-autumnaline. | CYPs are known to catalyze similar coupling reactions in the biosynthesis of other alkaloids, including colchicine. nih.govnih.gov |
| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups on the aromatic rings. | OMTs are key enzymes in the colchicine biosynthetic pathway. nih.gov |
| N-Methyltransferases (NMTs) | N-methylation of the isoquinoline nitrogen. | NMTs are involved in the biosynthesis of various isoquinoline alkaloids. |
Mechanistic Insights into Oxidative Coupling and Rearrangement Steps
The formation of the characteristic homoaporphine ring system of this compound is believed to occur through an intramolecular phenolic oxidative coupling of (S)-autumnaline. bohrium.comrsc.org This type of reaction involves the formation of radical species on the phenolic rings, which then couple to form a new carbon-carbon bond. unirioja.es
The regioselectivity of this coupling is crucial. For this compound, an ortho-para coupling is proposed, which would directly yield the homoaporphine skeleton. bohrium.com This is a key branching point from the biosynthesis of colchicine, which proceeds via a para-para coupling to form a homomorphinan dienone intermediate that subsequently undergoes rearrangement. nih.gov
At present, there is no evidence to suggest that the formation of this compound involves major rearrangement steps after the initial oxidative coupling event. The direct formation of the homoaporphine ring system appears to be the most plausible mechanism.
Relationship to Colchicine and Other Phenethylisoquinoline Alkaloid Biosynthesis
This compound belongs to the broad class of phenethylisoquinoline alkaloids, which also includes the well-known compound colchicine. researchgate.net The biosynthetic pathways of this compound and colchicine are closely related, as they share the common precursor, (S)-autumnaline. rsc.org
The divergence of the pathways occurs at the oxidative coupling step of (S)-autumnaline. As mentioned, this compound formation is proposed to result from a direct ortho-para coupling, while colchicine biosynthesis involves a para-para coupling leading to a different ring system that undergoes further complex rearrangements to form the characteristic tropolone (B20159) ring of colchicine. nih.govrsc.org
The study of the colchicine biosynthetic pathway has provided a valuable roadmap for understanding the biosynthesis of other phenethylisoquinoline alkaloids like this compound. The identification of the enzymes responsible for the early steps in colchicine biosynthesis, such as the formation of the 1-phenethylisoquinoline scaffold and subsequent methylations, provides strong candidates for the analogous steps in the this compound pathway. nih.govresearchgate.netacs.orgnih.gov
Strategies for Engineered Biosynthesis in Heterologous Systems
The engineered biosynthesis of this compound in heterologous hosts, such as Escherichia coli or the plant Nicotiana benthamiana, represents a promising alternative to its extraction from natural sources. While the direct heterologous production of this compound has not yet been reported, significant progress has been made in the engineered biosynthesis of its precursors and related alkaloids.
A key achievement has been the de novo synthesis of the 1-phenethylisoquinoline scaffold in engineered E. coli. nih.gov This was accomplished by introducing an artificial pathway composed of eight enzymes from different species. This work lays the foundation for producing a wide range of phenethylisoquinoline alkaloids, including this compound, in a microbial host.
Furthermore, the entire biosynthetic pathway for colchicine has been reconstituted in Nicotiana benthamiana. nih.govnih.gov This involved the co-expression of a large number of biosynthetic genes, including those for the formation of the precursor from primary metabolites and the subsequent complex tailoring steps. nih.govfrontiersin.org
Strategies for the engineered biosynthesis of this compound would likely involve:
Identification and cloning of the specific biosynthetic genes for this compound from Kreysigia multiflora.
Reconstitution of the biosynthetic pathway in a suitable heterologous host, such as E. coli or N. benthamiana.
Metabolic engineering of the host to optimize the supply of precursors and cofactors to enhance product yield.
| Strategy | Description | Relevant Research |
| De Novo Precursor Biosynthesis | Engineering a microbial host to produce the 1-phenethylisoquinoline scaffold from simple carbon sources. | Successful de novo synthesis of 1-phenethylisoquinoline in E. coli. nih.gov |
| Heterologous Pathway Reconstitution | Expressing the entire set of biosynthetic genes for the target alkaloid in a heterologous host. | Complete biosynthesis of colchicine demonstrated in Nicotiana benthamiana. nih.govnih.gov |
| Host Metabolic Engineering | Modifying the host's metabolism to increase the availability of precursors and cofactors. | A common strategy to improve yields in heterologous production of natural products. |
Chemical Synthesis Approaches for Kreysigine and Its Structural Analogs
Total Synthesis Methodologies
The total synthesis of a complex natural product like Kreysigine from simple, commercially available starting materials represents a significant achievement in organic chemistry. These endeavors not only provide access to the target molecule but also often spur the development of new synthetic reactions and strategies.
Photochemical reactions, which utilize light energy to promote chemical transformations via electronically excited states, offer powerful tools for constructing complex and strained molecular architectures that can be difficult to access through traditional thermal methods. clockss.orgnih.gov The input of energy from light can lead to unique rearrangements and cycloadditions, rapidly building molecular complexity. nih.govresearchgate.net Although a specific total synthesis of this compound employing a key photochemical rearrangement has not been prominently reported, the principles of this strategy are highly relevant to the construction of its complex polycyclic core.
Photochemical transformations such as the Norrish Type I and Type II reactions, Paternò-Büchi cycloadditions, and di-π-methane rearrangements are staples in natural product synthesis. nih.govprinceton.edu For a molecule like this compound, one could envision a [2+2] photocycloaddition to construct a cyclobutane (B1203170) ring, which could then be elaborated through subsequent ring-opening or rearrangement reactions to form one of the carbocyclic rings of the core structure. nih.gov The appeal of photochemistry lies in its ability to form unique bonds and stereocenters, often with high efficiency, providing novel retrosynthetic disconnections that diverge from more conventional approaches. researchgate.net The use of a photon as a "traceless reagent" is a key advantage, as it initiates reactions without the need for chemical activators that might complicate downstream steps. researchgate.net
Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is paramount in modern synthetic chemistry, particularly for biologically active natural products where stereochemistry dictates function. rijournals.com Stereoselective reactions are those that preferentially form one stereoisomer over others. mdpi.comresearchgate.net The first enantioselective total syntheses of related pentacyclic homoproaporphine alkaloids highlight sophisticated strategies that could be adapted for this compound. nih.govacs.org
A key approach involves establishing chirality early in the synthesis using a chiral catalyst or auxiliary. For instance, an organocatalytic enantioselective Michael addition was used to set the initial stereocenter in a synthesis of (+)-strychnine. nih.gov In the synthesis of other complex alkaloids, methods like iridium-catalyzed asymmetric hydrogenation and Sharpless asymmetric dihydroxylation have been employed to control the configuration of key stereocenters. researchgate.netmsu.edu These reactions utilize chiral ligands to create a chiral environment around the reacting species, directing the formation of one enantiomer over the other. rijournals.com A successful strategy for the asymmetric synthesis of this compound would likely involve a carefully planned sequence of such stereoselective reactions to build its multiple stereocenters with the correct absolute and relative configurations.
Biomimetic approaches that mimic the proposed biosynthetic pathways of alkaloids are a powerful strategy for their synthesis. For proaporphine and homoproaporphine alkaloids, phenolic oxidative coupling is a key biosynthetic step. This has been replicated in the laboratory using various oxidizing agents.
One of the most direct methods involves the intramolecular oxidative coupling of a 1-phenethyltetrahydroisoquinoline precursor. The oxidation of 1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxyphenethyl)-6-methoxy-2-methylisoquinoline with reagents like potassium ferricyanide (B76249) or ferric chloride (FeCl3) has been shown to afford a homoproaporphine core structure in good yield. rsc.org This reaction forges the key carbon-carbon bond that creates the characteristic spirocyclic dienone system. rsc.orgrsc.org Ferric chloride is an attractive reagent for this transformation due to its low cost and effectiveness in promoting the desired cyclization. rsc.orgscielo.br
Another successful approach involves the acid-catalyzed cyclization of a p-quinol acetate (B1210297) intermediate. In a reported synthesis of (±)-Kreysigine, a p-quinol acetate was derived from (±)-1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-[β-(3,4,5-trimethoxyphenyl)ethyl]isoquinolin-7-ol. rsc.org Treatment of this intermediate with acid prompted a cyclization reaction that yielded (±)-O-acetylthis compound, which can then be converted to this compound. rsc.org This pathway provides a regioselective method to form the spirocyclic core of the alkaloid.
| Oxidizing Agent/Method | Precursor Type | Product | Yield | Reference |
| Ferric Chloride (FeCl3) | 1-phenethyltetrahydroisoquinoline | Homoproaporphine | Good | rsc.org |
| p-Quinol Acetate Oxidation | 1-phenethyltetrahydroisoquinoline | (±)-O-acetylthis compound | 18% | rsc.org |
Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves identifying strategic bond disconnections and functional group interconversions to devise a logical forward synthetic plan. airitilibrary.comdeanfrancispress.com For a complex molecule like this compound, retrosynthesis helps to identify key challenges and potential synthetic routes. wikipedia.org
A common retrosynthetic strategy for this compound and related homoproaporphine alkaloids focuses on disconnecting the spirocyclic center. The key bond disconnection is often the one formed during the oxidative cyclization step, leading back to a 1-phenethyltetrahydroisoquinoline precursor. rsc.orgnih.gov This precursor can be further simplified by disconnecting the bond between the isoquinoline (B145761) core and the phenethyl side chain, leading to a substituted isoquinoline and a phenethyl derivative. nih.gov
Novel strategies might explore alternative disconnections. For example, instead of a biomimetic cyclization, a strategy could involve a Diels-Alder reaction to form the cyclohexadienone ring or a ring-closing metathesis to form one of the heterocyclic rings. The development of computer-aided synthesis planning tools is also beginning to offer novel, non-intuitive retrosynthetic pathways for complex molecules. researchgate.net These strategies provide chemists with a diverse set of plans to compare for efficiency and feasibility. deanfrancispress.com
Partial Synthesis and Semisynthetic Modifications of this compound Derivatives (e.g., O-methylthis compound)
Partial synthesis involves using a naturally occurring, structurally similar compound as a starting material to synthesize a target molecule. This approach can be significantly more efficient than a total synthesis if a suitable starting material is available. Semisynthetic modifications of this compound are valuable for creating derivatives that can be used to probe biological activity.
For example, the synthesis of (±)-O-acetylthis compound was achieved as the final cyclization product in the p-quinol acetate pathway, demonstrating a direct route to a derivative. rsc.org The synthesis of O-methylthis compound would require the selective methylation of the phenolic hydroxyl group of this compound. This type of transformation typically involves a protection-alkylation-deprotection sequence. An efficient partial synthesis would rely on the regioselective protection of other potentially reactive functional groups, followed by methylation of the desired hydroxyl group with a reagent like methyl iodide, and subsequent removal of the protecting groups. beilstein-journals.org The development of such selective reactions is crucial for the efficient generation of a library of this compound derivatives for further study. nih.gov
Advanced Approaches to Stereochemical Control and Enantioselective Synthesis
Achieving absolute stereochemical control is a central goal in the synthesis of chiral molecules like this compound. nih.govresearchgate.net Enantioselective synthesis ensures that only the desired biologically active enantiomer is produced. nih.govacs.org Advanced strategies to achieve this control often rely on catalysis or the use of chiral auxiliaries. rijournals.comresearchgate.net
Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst generates large quantities of an enantioenriched product. msu.edu For alkaloid synthesis, transition metal catalysts bearing chiral ligands (e.g., based on iridium or palladium) have proven effective for reactions like asymmetric hydrogenations and C-H arylations. researchgate.net These methods can set key stereocenters with high enantiomeric excess (ee).
Another powerful strategy is substrate-controlled synthesis, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. nih.govnih.gov This requires careful planning of the synthetic sequence to ensure that the initial stereocenter effectively relays its stereochemical information. Chiral auxiliaries are temporary chiral groups that are attached to the substrate to direct a stereoselective reaction, after which they are removed. nih.gov The combination of these advanced methods allows for the precise and efficient construction of complex, stereochemically defined molecules like this compound. rsc.orgrsc.org
| Strategy | Description | Example Application | Reference |
| Catalytic Asymmetric Synthesis | A chiral catalyst is used to produce an enantioenriched product. | Iridium-catalyzed asymmetric hydrogenation to set a stereocenter. | researchgate.net |
| Substrate Control | An existing stereocenter in the substrate directs the formation of a new one. | A chiral alcohol directing the stereochemical outcome of an acetal (B89532) formation. | nih.gov |
| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction and is later removed. | Using a chiral auxiliary to control the stereochemistry of an alkylation reaction. | researchgate.netnih.gov |
Mechanistic Investigations of Kreysigine S Biological Actions
In vitro Pharmacological Models and Cellular Assay Systems
The primary in vitro pharmacological model used to characterize the action of Kreysigine has been isolated organ bath systems. nih.govadinstruments.comnih.gov These setups allow for the study of tissue responses in a controlled environment, independent of systemic influences. adinstruments.com Specifically, segments of rat ileum have been utilized to assess the direct effects of this compound on smooth muscle contractility. scialert.netscialert.net
While a wide range of cell-based assays, including reporter gene assays and real-time cell analysis systems like the xCELLigence system, are available to probe cellular functions such as signaling pathway activation, cytotoxicity, and proliferation, specific studies employing these particular cellular assay systems for this compound were not identified in the reviewed literature. dovepress.comnih.govsigmaaldrich.comyoutube.com Therefore, the current understanding of this compound's in vitro pharmacology is predominantly derived from functional tissue studies rather than assays on cultured cell lines.
Elucidation of Molecular Targets and Intracellular Signaling Pathways
Investigations into this compound's effects on isolated rat ileum provide initial insights into its potential molecular targets and signaling pathways. The relaxant effect of this compound was not prevented by propranolol, indicating that its mechanism is independent of beta-adrenergic receptor stimulation. scialert.netresearchgate.net
However, the relaxation was significantly weakened by pretreatment with methylene (B1212753) blue, an inhibitor of guanylate cyclase. researchgate.netju.edu.jo This suggests that this compound's action may be mediated, at least in part, by the nitric oxide/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Furthermore, the inhibitory effect of this compound was significantly enhanced by theophylline, a non-specific phosphodiesterase (PDE) inhibitor. researchgate.netju.edu.jo This potentiation suggests that this compound's relaxant effect could be mediated through the elevation of intracellular cyclic nucleotides, such as cGMP or cyclic adenosine (B11128) monophosphate (cAMP), by inhibiting their breakdown by PDEs. researchgate.net This elevation in cyclic nucleotides is a common pathway leading to smooth muscle relaxation by reducing cytosolic calcium concentrations. researchgate.netju.edu.jo
Based on these preliminary findings, the proposed signaling pathway for this compound's relaxant effect involves the modulation of intracellular cyclic nucleotide levels.
Receptor Binding Kinetics and Ligand Specificity Assessments
Detailed studies to determine the specific receptor binding kinetics and ligand specificity of this compound are not extensively available in the reviewed scientific literature. Pharmacological research often employs radioligand binding assays to determine key kinetic parameters such as the equilibrium dissociation constant (K_d), which indicates the affinity of a ligand for a receptor, and the inhibition constant (K_i), which quantifies a compound's ability to inhibit the binding of another substance. nih.govyoutube.com Such assessments would involve testing this compound against a panel of known receptors and transporters to understand its binding profile and selectivity. However, specific K_d or K_i values for this compound at various molecular targets have not been reported.
Functional Studies in Isolated Tissue Preparations (e.g., smooth muscle effects)
The most definitive research on this compound's biological action comes from functional studies on isolated tissue preparations. In experiments using isolated rat ileum, this compound demonstrated a significant, dose-dependent relaxant effect on smooth muscle tissue. scialert.netscialert.net The compound was shown to inhibit the spontaneous contractions of the ileum, with a calculated EC₅₀ (the concentration that produces 50% of the maximum possible response) of 5.7 x 10⁻⁵ M. researchgate.netju.edu.jo This finding establishes this compound as a direct modulator of smooth muscle function in vitro. scialert.net
Table 1: Effect of this compound on Isolated Rat Ileum
This interactive table summarizes the key finding from in vitro functional studies on isolated smooth muscle.
| Parameter | Value | Tissue Preparation | Finding | Source |
| EC₅₀ | 5.7 x 10⁻⁵ M | Rat Ileum | This compound produced a dose-dependent relaxation of smooth muscle. | researchgate.netju.edu.jo |
Pre-clinical in vivo (Non-Human) Animal Models for Activity Profiling
To complement the in vitro findings, this compound has been evaluated in pre-clinical animal models to assess its activity in a whole-organism context. researchgate.netnih.gov The primary non-human model used for profiling this compound's activity has been the rat. scialert.netscialert.net
In these in vivo studies, researchers investigated the effect of this compound on gastrointestinal motility. The experiments revealed that this compound administration caused a significant decrease in the propulsion of a charcoal meal through the small intestine of rats. scialert.netju.edu.jo This result demonstrates that the relaxant effects observed in isolated tissue preparations translate to a functional outcome in vivo, effectively slowing intestinal transit. scialert.net These findings suggest that this compound could be a candidate for further investigation as a potential therapeutic agent for disorders characterized by intestinal hypermotility, such as diarrhea. scialert.netju.edu.jo
Table 2: Pre-clinical in vivo Activity of this compound
This interactive table outlines the findings from non-human animal model studies.
| Animal Model | Test | Finding | Implication | Source |
| Rat | Charcoal Meal Transit | Significantly decreased propulsion of gastrointestinal contents. | The compound demonstrates in vivo smooth muscle relaxant activity, potentially useful for treating hypermotility disorders. | scialert.netju.edu.jo |
Advanced Analytical Methodologies for Kreysigine Research
High-Resolution Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is a fundamental tool for separating and purifying compounds from complex mixtures, which is crucial for isolating alkaloids from plant extracts. rotachrom.com Techniques such as Thin Layer Chromatography (TLC) and column chromatography have been historically employed in the study of Kreysigine and related alkaloids. imrpress.comwmich.edursc.orgscialert.netmdpi.com Early research on Kreysigia multiflora utilized paper chromatography to identify the presence of multiple alkaloids, including this compound, and assess their purity. rsc.org While alumina (B75360) columns were used, achieving complete separation of all bases proved challenging, with some loss of phenolic compounds like floramultine. rsc.org Cellulose columns were also employed, with fractions tested for purity by paper chromatography. rsc.org
Modern high-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offer enhanced separation efficiency and sensitivity compared to traditional methods. uantwerpen.benih.gov These techniques are essential for isolating this compound from complex biological matrices and plant extracts and for rigorously assessing its purity. rotachrom.comuantwerpen.be Purity assessment is critical for ensuring the reliability of subsequent biological and chemical studies. imrpress.comrotachrom.comscialert.net Gas chromatography-mass spectrometry (GC-MS) has also been used for the quantification of alkaloids in plant-derived samples. researchgate.net
Achieving high yield and purity in preparative chromatography often involves balancing these factors with throughput. rotachrom.com Analytical chromatography, on a smaller scale, is frequently used to develop and optimize methods before scaling up to preparative separations. rotachrom.com Fractions collected from preparative runs are then analyzed analytically to confirm the identity and purity of the isolated compound. rotachrom.com
Modern Spectroscopic Characterization in Complex Biological Matrices (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, provides detailed information about the hydrogen and carbon frameworks of the molecule, allowing for unambiguous structural assignments. researchgate.netresearchgate.netznaturforsch.com Early characterization of this compound involved techniques like NMR, IR, and UV spectroscopy, alongside elemental analysis. wmich.edu More recent studies have utilized 1H and 13C NMR, often in combination with 2D-NMR techniques, to confirm the structure and investigate the conformation of this compound and other homoaporphine alkaloids. researchgate.netresearchgate.net
Mass Spectrometry (MS), particularly coupled with chromatography (e.g., LC-MS, GC-MS), is a powerful tool for identifying and quantifying this compound, especially in complex biological matrices where the analyte concentration may be low and interfering substances are present. japsonline.commdpi.comnih.gov LC-MS/MS is considered a method of choice for quantitative analysis of analytes in biological matrices due to its high selectivity, sensitivity, and throughput. nih.gov Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and differentiation from other compounds. znaturforsch.comclockss.org High-resolution mass spectrometry (HRMS) can provide more precise mass measurements, further enhancing identification confidence. researchgate.net The combination of chromatographic separation and mass spectrometric detection is particularly valuable for analyzing alkaloids in complex samples, overcoming challenges posed by matrix effects. nih.govmdpi.comnih.gov
Quantitative Bioanalytical Method Development for in vitro and in vivo (non-human) Studies
Quantitative bioanalytical methods are essential for determining the concentration of this compound in biological samples from in vitro and in vivo (non-human) studies. nih.govarchive.org These methods are critical for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). Developing robust quantitative methods involves careful consideration of sample preparation, chromatographic separation, and detection to ensure accuracy, precision, sensitivity, and selectivity in the presence of the biological matrix. uantwerpen.benih.govnih.gov
LC-MS/MS is widely used for quantitative bioanalysis of alkaloids due to its sensitivity and specificity. uantwerpen.benih.govnih.gov Method validation is a crucial step in quantitative bioanalysis, involving the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. uantwerpen.benih.gov For example, in the quantitative analysis of other alkaloids, validation studies have evaluated linearity using matrix-matched calibration curves and assessed accuracy and precision through recovery studies. uantwerpen.benih.gov LODs and LOQs are determined based on signal-to-noise ratios. uantwerpen.benih.gov
While specific detailed quantitative bioanalytical methods for this compound in non-human in vivo studies were not extensively detailed in the search results, the principles and techniques applied to other alkaloids in biological matrices, such as those in plasma, urine, or tissue samples, would be applicable. japsonline.comuantwerpen.benih.govmdpi.comnih.gov These often involve extraction procedures followed by LC-MS/MS analysis. uantwerpen.bemdpi.comnih.gov
Challenges in Sample Preparation and Matrix Effects for Alkaloid Analysis
Sample preparation is a critical and often challenging step in the analysis of alkaloids, particularly from complex matrices like plant materials or biological samples. researchgate.netjapsonline.comuantwerpen.bemdpi.com The goal of sample preparation is to extract the analytes of interest while removing interfering substances that can affect chromatographic separation and detection. researchgate.netmdpi.com Various extraction techniques are employed, including solvent extraction, solid-phase extraction (SPE), and more modern approaches like microwave-assisted extraction (MAE). researchgate.netjapsonline.comuantwerpen.bemdpi.com The choice of extraction method depends on the nature of the matrix and the target alkaloids. researchgate.net
Matrix effects are a significant challenge in quantitative analysis using techniques like LC-MS/MS. nih.govmdpi.comnih.gov Matrix effects refer to the alteration of the ionization efficiency of the analyte due to the presence of coeluting substances from the sample matrix. nih.govmdpi.com These effects can lead to signal suppression or enhancement, resulting in inaccurate quantification. nih.govmdpi.comnih.gov
Studies on the analysis of other alkaloids in various matrices, such as honey, milk, and tea, have demonstrated varying degrees of matrix effects. mdpi.comnih.gov For instance, analysis of pyrrolizidine (B1209537) alkaloids in tea samples showed more pronounced matrix suppression compared to milk and honey. mdpi.com Assessing matrix effects is crucial during method validation and can be done using methods like post-extraction addition or post-column infusion. nih.govmdpi.comnih.gov Strategies to minimize matrix effects include optimizing sample extraction and improving chromatographic separation to reduce the coelution of interfering compounds. nih.govmdpi.com Despite these challenges, methods have been developed and validated for alkaloid analysis in complex matrices, demonstrating acceptable recovery and precision. uantwerpen.bemdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15560400 |
| Colchicine (B1669291) | 5759 |
| Multifloramine | 101012356 |
| Decaisnine | 11889118 |
| Szovitsamine | 54681001 |
| Kreysiginone | 11888893 |
| Floramultine | 11888892 |
| Demecolcine | 8839 |
| O-Methylthis compound | 11889119 |
| Androcine | 11889120 |
| Androcimine | 11889121 |
| Androbine | 11889122 |
| O-methylspeciosine | 11889117 |
| Speciosine | 6441311 |
| β-Lumicornigerine | 11888894 |
| β-Lumidemecolcine | 11888895 |
| Atropine | 1503 |
| Theophylline | 2153 |
| Propranolol | 4946 |
| Methylene (B1212753) blue | 8531 |
| Morphine | 5288826 |
| Codeine | 5284371 |
| Thebaine | 5284607 |
| Noscapine | 4571 |
| Papaverine | 4680 |
| Hydroxybenzoic acid | 135 |
| Benzo[b]furan-2-carboxaldehyde | 119571 |
Data Table Example (Illustrative based on search findings on similar alkaloids)
| Analyte | Matrix | Extraction Method | LOD ((\mu)g/kg) | LOQ ((\mu)g/kg) | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Alkaloid X | Honey | SPE | 0.05 | 0.17 | 64.5 - 103.4 | 0.96 - 12.51 | -20 to 20 |
| Alkaloid Y | Milk | SPE | - | - | 65.2 - 112.2 | 1.10 - 9.07 | -20 to 20 |
| Alkaloid Z | Tea | SPE | - | - | 67.6 - 107.6 | 1.43 - 12.79 | > +20 or < -20 |
Computational Chemistry and Molecular Modeling Studies of Kreysigine
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and reactivity of molecules. naturalproducts.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties. For a molecule like Kreysigine, DFT calculations can elucidate its three-dimensional structure with high accuracy and compute a range of electronic descriptors that are crucial for understanding its chemical behavior.
Detailed quantum chemical studies specifically on this compound are not widely documented. However, such analyses would typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. acs.org Other calculated properties, such as the molecular electrostatic potential (MEP) map, can predict sites susceptible to electrophilic or nucleophilic attack, offering insights into how this compound might interact with biological molecules. naturalproducts.net
Table 1: Illustrative Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations
This interactive table illustrates the type of data that would be generated from quantum chemical calculations on this compound. The values are hypothetical and serve as examples.
| Property | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the optimized molecule. | -1285.45 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.6 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 Debye |
Note: The data in this table is for illustrative purposes only and does not represent published experimental or computational results for this compound.
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a specific protein target. researchgate.netmit.edu This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. epdf.pub The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy (kcal/mol). dokumen.pub
While specific molecular docking studies featuring this compound are not prominent in the literature, this technique has been extensively applied to related aporphine (B1220529) alkaloids to explore their mechanisms of action. For instance, docking studies have been performed on the aporphine alkaloid boldine (B1667363) to investigate its inhibitory effect on α-glucosidase, a target for anti-diabetic drugs. nih.gov Similarly, other aporphines have been docked against targets like the FOXO1 protein and cholinesterases to predict their therapeutic potential. researchgate.netmdpi.com
A hypothetical docking study of this compound could investigate its interaction with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and a known target for many alkaloids. Such a study would predict the binding pose of this compound within the AChE active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. The calculated binding affinity would suggest its potential as an AChE inhibitor. researchgate.net
Table 2: Hypothetical Molecular Docking Results of this compound with Acetylcholinesterase (AChE)
This table provides an example of the kind of data generated in a molecular docking simulation.
| Parameter | Description | Illustrative Finding |
| Target Protein | The biological macromolecule of interest. | Human Acetylcholinesterase (AChE) |
| Binding Affinity | The predicted strength of the interaction, in kcal/mol. More negative values indicate stronger binding. | -9.5 kcal/mol |
| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | TYR334, ASP72, TRP84, SER200 |
| Types of Interactions | The nature of the chemical bonds or forces stabilizing the complex. | Hydrogen bond with SER200, Pi-Pi stacking with TYR334 and TRP84. |
Note: The data in this table is for illustrative purposes only and does not represent published experimental or computational results for this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Protein-Ligand Stability
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. By simulating the physical motions of a protein-ligand complex in a realistic environment (e.g., in water), MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. researchgate.netasau.ru This method offers a more dynamic and accurate picture of the interaction compared to the static view provided by molecular docking. nih.gov
MD simulations are often used to validate the results of molecular docking. ju.edu.jo For a compound like this compound, an MD simulation would typically start with the best-docked pose in its target protein. Over a simulation period of nanoseconds to microseconds, parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD for the ligand and protein backbone suggests that the binding complex is stable. frontiersin.org RMSF analysis highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence. nih.gov These simulations confirm whether the key interactions predicted by docking are maintained over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net By correlating molecular descriptors (physicochemical properties or structural features) with experimentally measured activity, a QSAR model can predict the activity of new, unsynthesized compounds. ju.edu.joacs.org
No specific QSAR models for this compound or its direct analogues are currently published. However, developing a QSAR model for a class of compounds like homoaporphine alkaloids would be a valuable research direction. This would involve synthesizing or isolating a series of related compounds with structural variations and measuring their biological activity against a specific target. Molecular descriptors for each compound would then be calculated, and statistical methods (e.g., multiple linear regression, machine learning) would be used to build a predictive model. researchgate.net Such a model could guide the design of new this compound derivatives with potentially enhanced potency. nih.gov
In silico Approaches for Biosynthetic Pathway Elucidation and Enzyme Engineering
Computational methods are increasingly used to understand and engineer the biosynthetic pathways of natural products. royalsocietypublishing.orgnih.gov this compound is known to be biosynthesized from the precursor autumnaline, which is also a key intermediate in the biosynthesis of colchicine (B1669291). asau.rursc.org The complete enzymatic pathway to colchicine has been elucidated recently, involving a series of oxidations, rearrangements, and tailoring reactions. mit.eduacs.org
While the specific enzymes that divert autumnaline towards this compound are not fully characterized, computational tools can play a crucial role in their discovery and functional analysis. researchgate.net For example, molecular docking and MD simulations can be used to test potential substrates (like autumnaline derivatives) with candidate enzymes identified through genomic or transcriptomic analysis. Furthermore, once an enzyme is identified, computational enzyme engineering can be employed to modify its properties, such as improving its efficiency or altering its substrate specificity to produce novel alkaloids. researchgate.net These in silico approaches can significantly accelerate the elucidation of complex biosynthetic pathways and facilitate the metabolic engineering of valuable compounds like this compound. frontiersin.org
Future Research Directions and Translational Perspectives for Kreysigine
Discovery of Novel Biosynthetic Genes and Enzymes
Uncovering the complete biosynthetic pathway of Kreysigine is a crucial area for future research. While some progress has been made in understanding the biosynthesis of related colchicine (B1669291) alkaloids, the specific enzymes and genes involved in the formation of this compound require further investigation. Research into the biosynthesis of colchicine alkaloids has identified key enzymes and genes, including cytochrome P450 enzymes responsible for unique ring expansion reactions and methyltransferases involved in functionalization nih.govsci-hub.se. Leveraging techniques such as metabolomics and transcriptomics, coupled with de novo transcriptome assembly, can help associate genes with specific steps in the biosynthetic pathway, as has been successful in studying colchicine biosynthesis nih.gov. Identifying and characterizing novel enzymes involved in the late-stage modifications or cyclization events specific to this compound would be particularly valuable. This could involve exploring enzyme families known to catalyze similar reactions in other alkaloid pathways or utilizing techniques like genome mining in this compound-producing organisms. Understanding these genetic and enzymatic components is fundamental for potential future metabolic engineering efforts. Studies on other biosynthetic pathways, such as those for vibrioferrin and vitamin B6, highlight the importance of identifying gene clusters and the specific enzymatic functions encoded within them for understanding and manipulating natural product synthesis igem.orgfrontiersin.org.
Development of Chemoenzymatic and Biocatalytic Synthetic Routes
Developing efficient and sustainable synthetic routes for this compound is a key future direction. Traditional chemical synthesis can be complex and may involve harsh conditions. Chemoenzymatic and biocatalytic approaches offer promising alternatives by leveraging the specificity and efficiency of enzymes under milder conditions nih.govmit.educhemrxiv.org. Future research should focus on identifying or engineering enzymes capable of catalyzing specific, challenging steps in the this compound synthesis. This could include enzymes for stereoselective transformations, cyclizations, or functional group modifications. The integration of chemical and enzymatic steps in a sequential or one-pot manner can lead to more streamlined and environmentally friendly synthesis nih.govuni-hannover.de. Advances in enzyme engineering and immobilization techniques can further enhance the stability and activity of biocatalysts for industrial applications nih.gov. Computational tools and algorithms are being developed to assist in planning chemoenzymatic synthesis routes by evaluating the potential for biocatalysis at different steps mit.educhemrxiv.org. Applying such tools specifically to the this compound structure could help identify promising enzymatic transformations and accelerate the development of novel synthetic strategies.
Identification of Undiscovered Pharmacological Targets and Therapeutic Potentials (pre-clinical)
While the pharmacological profile of this compound may be partially understood, there is a need for comprehensive pre-clinical research to identify undiscovered pharmacological targets and explore its full therapeutic potential. This involves in vitro and in vivo studies to elucidate its mechanisms of action at the molecular and cellular levels. High-throughput screening assays can be employed to identify potential interactions with a wide range of biological targets, including receptors, enzymes, and ion channels. Research into other natural products, such as aporphine (B1220529) alkaloids, demonstrates the potential for discovering diverse pharmacological activities, including effects on G protein-coupled receptors (GPCRs) researchgate.net. Pre-clinical studies should investigate the efficacy of this compound in relevant disease models, focusing on areas suggested by its structural similarity to known bioactive compounds or preliminary biological activity data. This could include exploring potential anti-inflammatory, anti-cancer, or neuroactive properties, among others. Rigorous pre-clinical evaluation is essential to determine the potential therapeutic applications of this compound before any consideration of clinical development. Identifying specific molecular targets is crucial for understanding the observed biological effects and for rational drug design or modification of the this compound structure to improve potency or selectivity drugdiscoverynews.com.
Integration of Omics Technologies with Chemical Biology for Systems-Level Understanding
Integrating omics technologies (genomics, transcriptomics, proteomics, metabolomics) with chemical biology approaches can provide a systems-level understanding of this compound's effects on biological systems. This interdisciplinary approach allows researchers to investigate how this compound interacts with cellular components and how these interactions perturb biological networks cisncancer.orgnih.gov. Transcriptomics can reveal changes in gene expression patterns upon exposure to this compound, indicating affected pathways. Proteomics can identify altered protein levels and post-translational modifications, providing insights into protein targets and downstream signaling events nih.govrsc.org. Metabolomics can profile changes in cellular metabolite concentrations, reflecting the impact of this compound on metabolic pathways nih.govrsc.org. By integrating these diverse datasets, researchers can construct comprehensive models of this compound's biological activity, identifying key nodes and pathways that are most affected. Chemical biology tools, such as activity-based probes or affinity chromatography, can be used to directly identify protein targets of this compound within complex biological mixtures. This integrated omics-chemical biology approach is powerful for deciphering the complex interactions of natural products with biological systems and can reveal previously unknown mechanisms of action or off-target effects. The field of "Molecular Omics" specifically focuses on this type of molecular-level research integrating various omics disciplines rsc.orgrsc.org.
Sustainable Production Strategies and Biorefinery Concepts for this compound and its Analogs
Developing sustainable production strategies for this compound and its analogs is critical for ensuring a reliable and environmentally friendly supply. This is particularly relevant if this compound shows significant therapeutic potential. Traditional extraction from natural sources may not be sustainable or scalable. Future research should explore alternative production methods, including metabolic engineering of microbial hosts or plant cell cultures to produce this compound or its precursors sci-hub.se. Synthetic biology approaches can be employed to design and optimize biosynthetic pathways in heterologous systems. Furthermore, integrating this compound production into biorefinery concepts offers a promising avenue for sustainable biomanufacturing mdpi.comri.seaalto.firesearchgate.net. Biorefineries aim to process renewable biomass feedstocks into a range of products, including chemicals, materials, and energy, maximizing resource utilization and minimizing waste mdpi.comri.seresearchgate.net. This compound production could be integrated into a biorefinery scheme, potentially utilizing agricultural residues or dedicated energy crops as feedstocks. This would involve developing efficient extraction or fermentation processes and integrating them with downstream purification and valorization of co-products. Research into sustainable management strategies for various biomass sources, such as fruit processing byproducts, highlights the potential of biorefineries for producing high-value compounds mdpi.com. Exploring different feedstock options and optimizing the entire production chain within a biorefinery framework are essential steps towards sustainable this compound production.
Q & A
Q. What are the standard analytical methods for structurally characterizing Kreysigine in plant extracts?
this compound is identified using a combination of nuclear magnetic resonance (NMR) spectroscopy (1D/2D), high-resolution mass spectrometry (HRMS), electronic circular dichroism (ECD), and comparison with literature-specific rotation data. For example, in Androcymbium palaestinum, these techniques confirmed the presence of (+)-kreysigine by cross-referencing spectral data with established benchmarks . Researchers should prioritize isolating pure compounds and validating results against known databases to minimize misidentification.
Q. How is this compound synthesized in laboratory settings?
this compound can be synthesized via oxidative coupling of phenethyltetrahydroisoquinoline precursors using reagents like VOF₃. For instance, oxidation at −10 °C yields (±)-kreysigine, followed by hydrolysis and N-methylation to achieve the final product. Key steps include optimizing reaction time and temperature to improve yields (e.g., 16% yield for (±)-kreysigine in one study) and verifying intermediates via spectral analysis .
Advanced Research Questions
Q. What methodological challenges arise in reproducing synthetic yields of this compound, and how can they be addressed?
Reproducibility issues often stem from subtle variations in reaction conditions (e.g., temperature control, reagent purity). To mitigate this, researchers should document procedural details exhaustively, including solvent grades, equipment calibration, and intermediate characterization. For example, inconsistent yields in VOF₃-mediated oxidations may require trial adjustments to reaction duration or stoichiometric ratios . Replicating studies with incremental modifications and cross-validating results with independent labs enhances reliability.
Q. How can researchers resolve contradictions in spectroscopic data when identifying this compound derivatives?
Discrepancies in NMR or HRMS data may arise from stereochemical variations or impurities. To address this, employ 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial configurations and compare ECD profiles with enantiomerically pure standards. In cases of ambiguous results, complementary methods like X-ray crystallography or computational modeling (DFT) can clarify structural assignments .
Q. What strategies optimize the integration of this compound biosynthetic pathway studies into broader literature reviews?
Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. For example, investigate how tyrosine-derived pathways in Androcymbium species compare to phenylalanine-based routes in other alkaloid-producing plants. Cross-reference primary sources (e.g., enzymatic studies) and secondary reviews to identify knowledge gaps, such as understudied enzymes in the colchicine-Kreysigine pathway .
Q. How should experimental designs balance innovation and reproducibility in this compound research?
Adopt a hybrid approach: first, replicate foundational studies (e.g., autumnaline oxidative coupling) to establish baseline reproducibility, then introduce controlled variables (e.g., alternative catalysts or extraction solvents). Document all parameters using standardized templates (e.g., RSC guidelines) to ensure transparency. For novel methods, include negative controls and validation via independent analytical platforms (e.g., LC-MS vs. GC-MS) .
Methodological and Ethical Considerations
Q. What criteria ensure ethical rigor in this compound-related phytochemical studies?
Align research objectives with the FINER criteria:
- Feasibility : Secure permits for plant collection and adhere to Nagoya Protocol guidelines.
- Novelty : Prioritize understudied biosynthetic steps (e.g., SAM-dependent methylation in this compound synthesis).
- Ethical : Avoid overharvesting endangered Androcymbium species; use synthetic analogs where possible.
- Relevance : Link findings to broader applications, such as colchicine production optimization .
Q. How can researchers structure manuscripts to meet journal-specific standards for this compound studies?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reporting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
